2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Bromination: The initial step involves the bromination of a precursor compound to introduce the bromophenoxy group.
Formation of Furan Ring: The brominated intermediate is then reacted with a furan derivative to form the furan ring.
Oxazole Ring Formation: The final step involves the cyclization of the intermediate to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The furan and oxazole rings can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the furan and oxazole rings .
Scientific Research Applications
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a bromophenoxy group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H18BrN3O3 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H18BrN3O3/c1-15(16-5-3-2-4-6-16)26-22-20(13-25)27-23(30-22)21-12-11-19(29-21)14-28-18-9-7-17(24)8-10-18/h2-12,15,26H,14H2,1H3 |
InChI Key |
TUCNOVLZTCIAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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